molecular formula C5H9NO B15092957 (E)-4-Methylamino-but-3-en-2-one

(E)-4-Methylamino-but-3-en-2-one

Cat. No.: B15092957
M. Wt: 99.13 g/mol
InChI Key: FMNOCGZHRUSUJS-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Buten-2-one, 4-(methylamino)- is an organic compound with the molecular formula C5H9NO. It is characterized by the presence of a butenone structure with a methylamino group attached to the fourth carbon atom. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-(methylamino)- can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-buten-2-one with methylamine under specific conditions. The reaction is typically carried out in the presence of a solvent such as water, which enhances the reaction rate significantly . The use of water as a solvent can increase the reaction rate by 45 to 200 times compared to other media .

Industrial Production Methods

In an industrial setting, the production of 3-Buten-2-one, 4-(methylamino)- may involve large-scale synthesis using similar reaction conditions. The choice of solvent, temperature, and pressure are optimized to ensure high yield and purity of the final product. Industrial processes often focus on cost-effectiveness and scalability to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-(methylamino)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 3-Buten-2-one, 4-(methylamino)- include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.

Major Products

The major products formed from the reactions of 3-Buten-2-one, 4-(methylamino)- depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Buten-2-one, 4-(methylamino)- has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-(methylamino)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the methylamino group, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-2-one, 4-(methylamino)- is unique due to its specific reactivity and the presence of the methylamino group. This functional group imparts distinct chemical properties, making it valuable for various synthetic applications.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(E)-4-(methylamino)but-3-en-2-one

InChI

InChI=1S/C5H9NO/c1-5(7)3-4-6-2/h3-4,6H,1-2H3/b4-3+

InChI Key

FMNOCGZHRUSUJS-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/NC

Canonical SMILES

CC(=O)C=CNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.